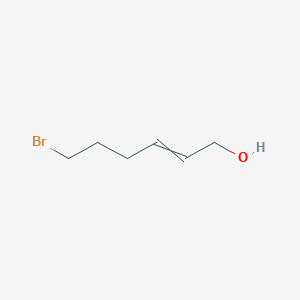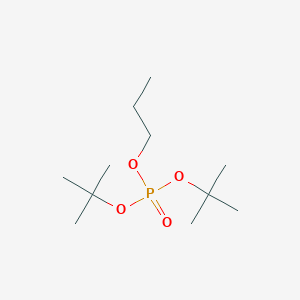
Di-tert-butyl propyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl propyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups and a propyl group attached to a phosphate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of di-tert-butyl propyl phosphate typically involves the reaction of phosphorus oxychloride with tert-butyl alcohol and propyl alcohol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
POCl3+2(CH3)3COH+CH3CH2CH2OH→(CH3)3CO2P(O)OCH2CH3CH2+3HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions: Di-tert-butyl propyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The tert-butyl and propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Formation of di-tert-butyl phosphate and propyl phosphate.
Reduction: Formation of di-tert-butyl phosphite and propyl phosphite.
Substitution: Formation of various alkyl or aryl phosphates depending on the substituents used.
Aplicaciones Científicas De Investigación
Di-tert-butyl propyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for enhancing bioavailability.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which di-tert-butyl propyl phosphate exerts its effects involves the interaction of the phosphate group with various molecular targets. The compound can act as a phosphorylating agent, transferring the phosphate group to nucleophilic sites on proteins, nucleic acids, or other biomolecules. This can lead to changes in the activity or function of the target molecules, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Di-tert-butyl phosphate: Similar structure but lacks the propyl group.
Di-tert-butyl phosphite: Contains a phosphite group instead of a phosphate group.
Propyl phosphate: Lacks the tert-butyl groups.
Uniqueness: Di-tert-butyl propyl phosphate is unique due to the presence of both tert-butyl and propyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound with specific reactivity and applications that differ from its analogs.
Propiedades
Número CAS |
68695-41-0 |
|---|---|
Fórmula molecular |
C11H25O4P |
Peso molecular |
252.29 g/mol |
Nombre IUPAC |
ditert-butyl propyl phosphate |
InChI |
InChI=1S/C11H25O4P/c1-8-9-13-16(12,14-10(2,3)4)15-11(5,6)7/h8-9H2,1-7H3 |
Clave InChI |
JPOWGXXMYZKDHJ-UHFFFAOYSA-N |
SMILES canónico |
CCCOP(=O)(OC(C)(C)C)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl[(1-phenoxyprop-1-en-1-yl)oxy]silane](/img/structure/B14471382.png)
![N-(4,4-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14471387.png)
![Magnesium iodide [4-(methanesulfonyl)phenyl]methanide (1/1/1)](/img/structure/B14471389.png)
![(5s)-6,6-Dimethyl-5-[(6r)-6-methyl-8-oxo-6,8-dihydrofuro[3,4-e][1,3]benzodioxol-6-yl]-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-6-ium chloride](/img/structure/B14471400.png)
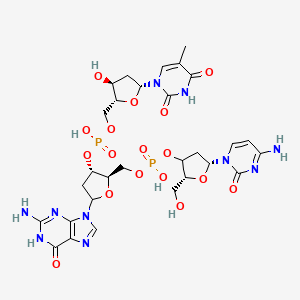

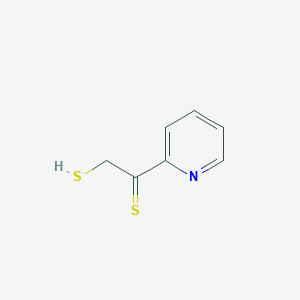
![4-[Chloro(dimethyl)silyl]butyl 2-methylprop-2-enoate](/img/structure/B14471437.png)
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole;perchlorate](/img/structure/B14471441.png)

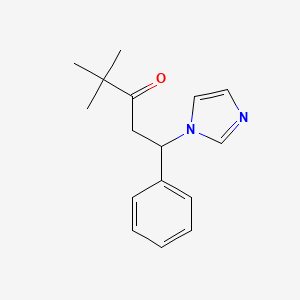
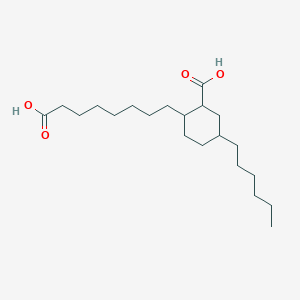
![2-[(2,4-Dinitrophenyl)sulfanyl]pyridin-3-ol](/img/structure/B14471472.png)
